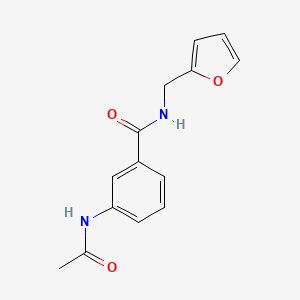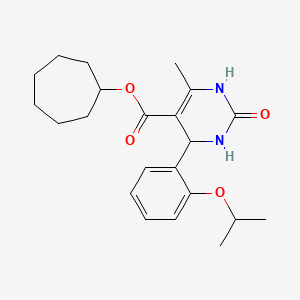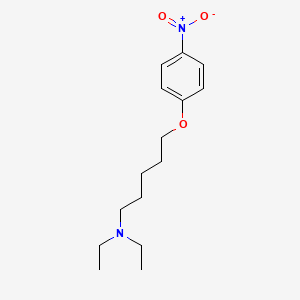
3-(acetylamino)-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-N-(2-furylmethyl)benzamide, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. AFM13 is designed to bind to both CD30, a protein found on the surface of Hodgkin lymphoma (HL) cells, and CD16A, a receptor found on the surface of natural killer (NK) cells. This binding is intended to activate the NK cells, which can then destroy the HL cells.
Wirkmechanismus
3-(acetylamino)-N-(2-furylmethyl)benzamide works by binding to both CD30 on the surface of HL cells and CD16A on the surface of NK cells. This binding activates the NK cells, which can then destroy the HL cells. The exact mechanism by which this compound activates NK cells is not fully understood, but it is thought to involve the release of cytokines and the formation of immunological synapses between the NK cells and the HL cells.
Biochemical and Physiological Effects:
This compound has been shown to induce the activation and expansion of NK cells, as well as the release of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These effects contribute to the anti-tumor activity of this compound. In addition, this compound has been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its specificity for CD30-expressing cells, which allows for targeted destruction of HL cells. Another advantage is its ability to activate NK cells, which are part of the body's natural immune response to cancer. However, one limitation of this compound is its reliance on the presence of CD16A-expressing NK cells, which may limit its efficacy in patients with low NK cell counts.
Zukünftige Richtungen
There are several potential future directions for research on 3-(acetylamino)-N-(2-furylmethyl)benzamide. One direction is the investigation of this compound in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of bispecific antibodies targeting other antigens expressed on cancer cells and immune cells. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the immune system.
Synthesemethoden
The synthesis of 3-(acetylamino)-N-(2-furylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the two halves of the molecule, and the purification of the final product. The exact details of the synthesis method are proprietary, but it is known that this compound is produced using chemical synthesis.
Wissenschaftliche Forschungsanwendungen
3-(acetylamino)-N-(2-furylmethyl)benzamide has been the subject of several preclinical and clinical studies. In preclinical studies, this compound has demonstrated potent anti-tumor activity against HL cells in vitro and in vivo. In clinical studies, this compound has shown promising results in the treatment of relapsed or refractory HL, with a favorable safety profile. This compound is also being investigated for its potential use in combination with other therapies, such as checkpoint inhibitors, to enhance their anti-tumor activity.
Eigenschaften
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16-12-5-2-4-11(8-12)14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRPAYFMXVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

